molecular formula C18H16N4S B294408 6-(3,4-Dimethylphenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3,4-Dimethylphenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B294408
M. Wt: 320.4 g/mol
InChI Key: LVMVUTAVEBKOCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3,4-Dimethylphenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been synthesized and extensively studied for its potential applications in scientific research. This compound is a member of the triazolo-thiadiazole family of compounds, which have been shown to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.

Mechanism of Action

The mechanism of action of 6-(3,4-Dimethylphenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have shown that the compound exerts its biological effects through the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been shown to have antimicrobial, antifungal, antiviral, and anticancer properties. It has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(3,4-Dimethylphenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its high potency, selectivity, and low toxicity. However, the compound has some limitations, including its solubility, stability, and bioavailability. These limitations can be overcome through the use of appropriate formulation and delivery methods.

Future Directions

There are many future directions for the study of 6-(3,4-Dimethylphenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Some potential areas of research include the development of new formulations and delivery methods to improve the solubility, stability, and bioavailability of the compound. Other areas of research include the identification of new biological targets and the elucidation of the compound's mechanism of action. Additionally, the compound's potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, warrant further investigation.

Synthesis Methods

The synthesis of 6-(3,4-Dimethylphenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 3,4-dimethylphenyl hydrazine and 4-methylphenyl isothiocyanate in the presence of a suitable catalyst and solvent. The reaction proceeds through a series of intermediate steps, leading to the formation of the final product. The synthesis method has been optimized to yield high purity and high yields of the compound.

Scientific Research Applications

6-(3,4-Dimethylphenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in scientific research. The compound has been shown to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. It has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Properties

Molecular Formula

C18H16N4S

Molecular Weight

320.4 g/mol

IUPAC Name

6-(3,4-dimethylphenyl)-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H16N4S/c1-11-4-7-14(8-5-11)16-19-20-18-22(16)21-17(23-18)15-9-6-12(2)13(3)10-15/h4-10H,1-3H3

InChI Key

LVMVUTAVEBKOCP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC(=C(C=C4)C)C

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC(=C(C=C4)C)C

Origin of Product

United States

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